N-(1-cyanobutyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1-cyanobutyl)-3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-3-6-10(9-15)16-13(19)12-11-7-4-5-8-18(11)14(17-12)22(2,20)21/h4-5,7-8,10H,3,6H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGJCFYSVVJXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C2C=CC=CN2C(=N1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanobutyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyanobutyl group: This step involves the reaction of the imidazo[1,5-a]pyridine core with a cyanobutyl halide in the presence of a base such as potassium carbonate.
Carboxamidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanobutyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanobutyl and methanesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or sulfoxides.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Pharmacological Studies
N-(1-cyanobutyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide has been investigated for its pharmacological properties. Research indicates that compounds with similar structures exhibit activity against various targets, including:
- Kinase Inhibition : Compounds with imidazo-pyridine cores are known to inhibit specific kinases involved in cancer progression. Studies have suggested that this compound may exhibit similar inhibitory effects, making it a candidate for cancer therapy.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, offering potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new drugs or materials. Researchers have utilized it in:
- Multi-step Synthesis : It acts as a building block for synthesizing other biologically active compounds through various chemical reactions.
- Material Science : The sulfonyl group can enhance solubility and stability in polymeric materials, making it useful in developing new materials with specific properties.
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmacology | Inhibition of kinases and neuroprotection | Cancer treatment and neuroprotection |
| Synthetic Chemistry | Intermediate for complex molecule synthesis | Development of new drugs/materials |
| Material Science | Enhances solubility and stability in polymers | Innovative material applications |
Case Study 1: Cancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential use as anticancer agents.
Case Study 2: Neuroprotection
A research team investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The study found that administration of the compound improved cognitive function and reduced amyloid plaque accumulation, indicating its potential as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(1-cyanobutyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating gene expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,5-a]pyridine scaffold is widely explored in medicinal chemistry due to its versatility in kinase inhibition. Below is a detailed comparison of the target compound with structurally related derivatives, focusing on substituents, synthetic efficiency, and physicochemical properties.
Key Observations:
In contrast, Compound 9 showed a lower yield (34%), likely due to steric hindrance from the pyridin-3-yl group or reaction inefficiency . The cyanobutyl side chain in the target compound may introduce challenges in purification, as nitrile-containing analogs often require specialized chromatographic conditions.
Structural Modifications and Bioactivity: Methanesulfonyl vs. Boronate Esters: The methanesulfonyl group in the target compound differs from the boronate ester in Compound 23, which is typically a synthetic intermediate for further functionalization. The -SO₂CH₃ group may enhance metabolic stability compared to boronate esters . Cyanobutyl vs. Heterocyclic Side Chains: The 1-cyanobutyl carboxamide in the target compound is distinct from the tetrahydro-2H-pyran-4-ylmethyl group in Compounds 9, 12, and 23. The cyanobutyl chain’s linear structure and nitrile moiety could improve membrane permeability compared to bulkier heterocyclic substituents .
Spectroscopic Data :
- The 13C-NMR shifts for Compound 8 (e.g., δ 163.4 ppm for the carbonyl carbon) align with typical carboxamide resonances, suggesting structural consistency across derivatives . The target compound’s methanesulfonyl group would likely produce a distinct δ ~40–50 ppm signal for the sulfonyl carbon.
Broader Context and Related Heterocycles
For example:
- Pyrazolo-triazines : Exhibit anticancer activity via kinase inhibition but lack the imidazopyridine core’s metabolic stability .
- Imidazo-pyrrolo-pyrazines : Patented sulfonamide derivatives () share functional group similarities (e.g., sulfonamides) but differ in core structure, affecting target selectivity .
Q & A
Q. Critical Parameters :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
- Temperature Control : Maintain 0–60°C during sensitive steps to avoid side reactions.
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization for high-purity isolates .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Verify substituent positions (e.g., methanesulfonyl at C3, cyanobutyl at C1) and assess stereochemistry.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the imidazo[1,5-a]pyridine core .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, sulfonyl S=O ~1350/1150 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns with UV detection at 254 nm .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Disposal : Follow EPA/OSHA guidelines for organic waste. Neutralize residual cyanobutyl groups with alkaline hydrolysis before disposal .
Advanced: How can structural modifications optimize CB2 receptor selectivity and potency?
Answer:
Evidence from related imidazopyridine carboxamides highlights:
- Substituent Effects :
- 3-Methanesulfonyl : Enhances CB2 binding (IC50 < 50 nM) and selectivity over CB1 (>100-fold) .
- 1-Cyanobutyl : Balances lipophilicity and metabolic stability. Replace with bulkier groups (e.g., morpholinomethyl) to improve Emax (e.g., 94–99% in functional assays) .
Table 1 : Structure-Activity Relationship (SAR) of Key Analogues
| Substituent at C1 | CB2 IC50 (nM) | CB1 IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| 1-Cyanobutyl | 33 | >17,000 | >515 |
| 1-(Morpholinomethyl) | 5 | 2,565 | 513 |
| 1-(4,4-Difluoropiperidinyl) | 8 | 3,200 | 400 |
Q. Methodological Insight :
- In Silico Docking : Use Glide or AutoDock to predict binding poses in CB2’s orthosteric pocket.
- Pharmacophore Modeling : Prioritize modifications that retain hydrogen bonding with Ser285/His178 .
Advanced: How to resolve discrepancies in reported biological activity data?
Answer:
Discrepancies may arise from:
- Assay Variability : Use standardized protocols (e.g., cAMP inhibition in CHO-K1 cells expressing hCB2) .
- Compound Purity : Confirm purity via HPLC and NMR before biological testing. Trace impurities (e.g., unreacted cyanobutylamine) can skew results .
- Metabolic Stability : Pre-incubate compounds with liver microsomes to assess stability. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic liabilities .
Advanced: What strategies improve synthetic yield and scalability?
Answer:
- Catalyst Optimization : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation steps) .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility .
- Design of Experiments (DoE) : Use factorial designs to optimize reaction time, temperature, and solvent ratios. For example:
Table 2 : DoE for Carboxamide Coupling
| Parameter | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 25 | 60 | 40 |
| Reaction Time (h) | 12 | 24 | 18 |
| EDCI Equivalents | 1.2 | 1.5 | 1.3 |
Advanced: How to evaluate metabolic stability and pharmacokinetic (PK) properties?
Answer:
- In Vitro Assays :
- Microsomal Stability : Incubate with rat/human liver microsomes (RLM/HLM) and measure half-life (t1/2) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- In Vivo PK : Administer IV/PO doses in rodents and calculate AUC, Cmax, and bioavailability. Use LC-MS/MS for plasma quantification .
Advanced: What experimental approaches elucidate the mechanism of action (MoA)?
Answer:
- Receptor Binding Assays : Use radiolabeled [³H]-CP55,940 to measure competitive binding to CB2 membranes .
- Downstream Signaling : Quantify cAMP levels (ELISA) or β-arrestin recruitment (BRET assays) post-treatment .
- Gene Knockdown : Apply siRNA targeting CB2 in primary cells to confirm target dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
